molecular formula C16H16ClFN2O3 B2426618 1-(1-(3-(2-Chloro-6-fluorophenyl)propanoyl)azetidin-3-yl)pyrrolidine-2,5-dione CAS No. 1904132-31-5

1-(1-(3-(2-Chloro-6-fluorophenyl)propanoyl)azetidin-3-yl)pyrrolidine-2,5-dione

Cat. No. B2426618
CAS RN: 1904132-31-5
M. Wt: 338.76
InChI Key: CEAINZKLNUKOSW-UHFFFAOYSA-N
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Description

This compound is a derivative of pyrrolidine-2,5-dione, which is a versatile scaffold used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The compound contains a five-membered pyrrolidine ring, which is one of the nitrogen heterocycles .


Synthesis Analysis

The synthesis of such compounds often involves ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . For instance, Oktay et al. prepared a series of 3-chloro-1-aryl pyrrolidine-2,5-diones .


Molecular Structure Analysis

The molecular structure of this compound includes a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The structure also includes a 2-chloro-6-fluorophenyl group and a propanoyl group attached to an azetidin-3-yl group.


Chemical Reactions Analysis

The chemical reactions involving this compound could be influenced by the pyrrolidine ring and its derivatives. The pyrrolidine ring is known for its ability to efficiently explore the pharmacophore space due to sp3-hybridization .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are likely influenced by the pyrrolidine ring and its derivatives. The pyrrolidine ring contributes to the stereochemistry of the molecule and increases three-dimensional (3D) coverage due to the non-planarity of the ring .

Scientific Research Applications

Synthesis and Binding Properties

  • A study by Doll et al. (1999) introduces a potent and selective ligand for the human alpha4beta2 nicotinic acetylcholine receptor (nAChR) subtype, emphasizing its synthesis and in vivo binding properties. The research highlights the potential of using such compounds in positron emission tomography (PET) imaging of central nAChRs, providing a foundation for further exploration of related chemical entities in scientific research (Doll et al., 1999).

Photophysical Behavior and Fluorescence

  • Garre et al. (2019) synthesized a new family of highly fluorescent organoboron complexes containing pyridin-2-ylmethylene imidazolidine-2,4-dione moieties, demonstrating strong absorptions and emissive properties. This work suggests the utility of similar compounds in bioorthogonal chemistry, highlighting their potential for scientific research applications in the fields of imaging and molecular probes (Garre et al., 2019).

Biotransformation and Metabolic Studies

  • Lindgren et al. (2013) explored the biotransformation of two β-secretase inhibitors, revealing insights into their metabolic fate, including ring opening and contraction. This study provides valuable information on the metabolic pathways and transformations of complex chemical structures, contributing to the broader understanding of their behavior in biological systems (Lindgren et al., 2013).

Antibacterial, Antifungal, Antimalarial, and Antitubercular Studies

  • Haddad et al. (2015) reported the synthesis of spiro[pyrrolidin-2,3′-oxindoles] and evaluated their antibacterial, antifungal, antimalarial, and antitubercular activities. This research demonstrates the potential of such compounds in the development of new therapeutic agents, highlighting their broad-spectrum biological activities (Haddad et al., 2015).

Antitumor Activity

  • Naito et al. (2005) synthesized novel pyrimidinyl pyrazole derivatives and evaluated their cytotoxic and antitumor activities. The study found significant potency against various tumor cells, suggesting the relevance of similar chemical structures in cancer research and potential therapeutic applications (Naito et al., 2005).

Mechanism of Action

The mechanism of action of this compound could be related to its inhibitory activity on certain enzymes. For instance, some 3-chloro-1-aryl pyrrolidine-2,5-diones have been evaluated for their inhibitory activity on the human physiologically relevant carbonic anhydrase (CA) isoenzymes hCA I and hCA II .

Future Directions

The future directions in the research of this compound could involve further exploration of its biological activity and potential applications in medicinal chemistry. The pyrrolidine ring and its derivatives, including pyrrolidine-2,5-dione, are of great interest due to their potential in the treatment of human diseases .

properties

IUPAC Name

1-[1-[3-(2-chloro-6-fluorophenyl)propanoyl]azetidin-3-yl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClFN2O3/c17-12-2-1-3-13(18)11(12)4-5-14(21)19-8-10(9-19)20-15(22)6-7-16(20)23/h1-3,10H,4-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEAINZKLNUKOSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)C2CN(C2)C(=O)CCC3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClFN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-(3-(2-Chloro-6-fluorophenyl)propanoyl)azetidin-3-yl)pyrrolidine-2,5-dione

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